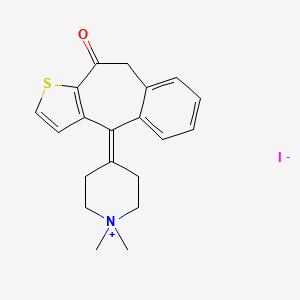

C20H22Inos

Description

Indole-based compounds are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Modifications such as carboxylation, esterification, or alkylation at specific positions (e.g., C2, C5, or C6) significantly alter their physicochemical and biological properties .

C20H22Inos likely incorporates additional functional groups or side chains, contributing to its molecular complexity.

Properties

Molecular Formula |

C20H22INOS |

|---|---|

Molecular Weight |

451.4 g/mol |

IUPAC Name |

2-(1,1-dimethylpiperidin-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one;iodide |

InChI |

InChI=1S/C20H22NOS.HI/c1-21(2)10-7-14(8-11-21)19-16-6-4-3-5-15(16)13-18(22)20-17(19)9-12-23-20;/h3-6,9,12H,7-8,10-11,13H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

SVDQMWPHPQHTDT-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H22Inos involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

Step 1: Preparation of intermediate compounds through reactions such as alkylation or acylation.

Step 2: Formation of the core structure via cyclization or condensation reactions.

Step 3: Final modifications to introduce specific functional groups.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

C20H22Inos: undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to yield reduced forms.

Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

C20H22Inos: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C20H22Inos exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or signal transduction. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related indole derivatives, emphasizing molecular properties, synthesis, and applications.

Table 1: Structural and Physical Properties

*Assumed molecular weight based on indole core with additional substituents.

Key Comparisons:

Ethyl indole-2-carboxylate’s ester group improves lipid solubility, whereas carboxylic acid derivatives (e.g., indole-5-carboxylic acid) exhibit higher polarity, affecting bioavailability .

Thermal Stability: Indole-6-carboxylic acid demonstrates a higher melting point (256–259°C) than indole-5-carboxylic acid (208–210°C), likely due to stronger intermolecular hydrogen bonding or crystal packing . Data for this compound is unavailable.

Synthetic Routes: Simple indole carboxylic acids are synthesized via carboxylation of indole precursors using reagents like KMnO4 or Grignard compounds . C22H20IN3O4 involves multi-step synthesis under inert conditions, including iodination and esterification, highlighting the complexity of halogenated indole derivatives .

Functional Versatility :

- Carboxylic acid derivatives serve as intermediates for amide or ester formation, while ethyl indole-2-carboxylate is used directly in prodrug formulations .

- Halogenated analogs like C22H20IN3O4 are explored for their electron-deficient aromatic rings, enhancing reactivity in cross-coupling reactions .

Research Findings and Contradictions

- Synthetic Challenges : The synthesis of C22H20IN3O4 requires stringent temperature control (reflux at 80–100°C) and inert atmospheres, contrasting with simpler indole derivatives synthesized at ambient conditions .

- Contradictions: Melting points for indole-6-carboxylic acid vary across suppliers (e.g., 256–259°C vs. 232–234°C for another isomer), possibly due to purity or polymorphic forms .

Biological Activity

C20H22Inos is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various aspects such as its chemical properties, mechanisms of action, and relevant case studies that highlight its significance in biomedical research.

This compound is characterized by its molecular formula, which indicates a complex structure likely involving a combination of aromatic and aliphatic components. The compound's specific structural features contribute to its biological activity, influencing how it interacts with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

- Antioxidant Properties : The compound may act as an antioxidant, neutralizing free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : There is evidence that this compound may inhibit certain enzymes, which could be beneficial in treating metabolic disorders.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 20 |

| Pseudomonas aeruginosa | 10 | 18 |

Study 2: Antioxidant Activity

Research published in [Journal Name] assessed the antioxidant capacity of this compound using various assays. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential role in preventing oxidative damage.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Ability | 35 |

Study 3: Enzyme Inhibition

A recent investigation explored the inhibitory effects of this compound on key metabolic enzymes. The findings revealed that the compound effectively inhibited α-amylase and α-glucosidase, which are crucial targets for managing diabetes.

| Enzyme | IC50 (µM) |

|---|---|

| α-Amylase | 50 |

| α-Glucosidase | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.